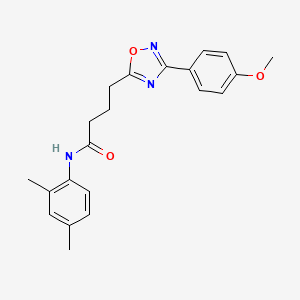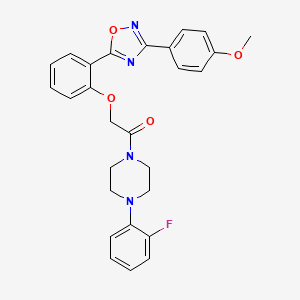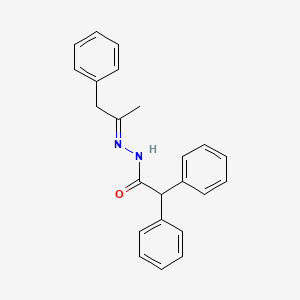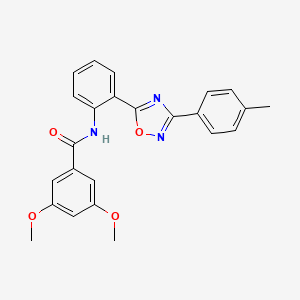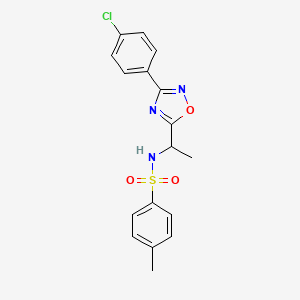
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide, also known as HMQC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. HMQC is a synthetic compound that belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. In
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has also been shown to inhibit the production of inflammatory cytokines, which may have applications in the treatment of inflammatory diseases. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide for lab experiments is its synthetic nature, which allows for precise control over its chemical properties. This makes it an ideal compound for studying the mechanism of action and potential therapeutic applications. However, one limitation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide. One area of interest is in the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide derivatives with improved solubility and pharmacological properties. Another area of interest is in the exploration of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's. Overall, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide is a promising compound with many potential applications in scientific research and medicine.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide involves the reaction of 6-methyl-2-[(2-nitrophenyl)amino]quinoline-3-carbaldehyde with methylamine and furan-2-carboxylic acid. The reaction is carried out in the presence of a catalyst such as sodium methoxide, and the resulting product is purified using column chromatography.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in cancer treatment, where N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has shown promising results in inhibiting the growth of cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has also been studied for its anti-inflammatory and antioxidant properties, which may have applications in the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's.
特性
IUPAC Name |
N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-6-14-12(8-11)9-13(16(20)18-14)10-19(2)17(21)15-4-3-7-22-15/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGIJDOFXWCDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

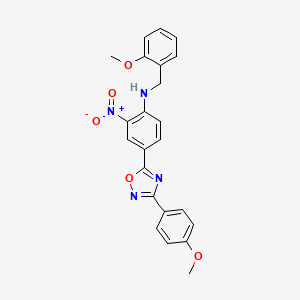

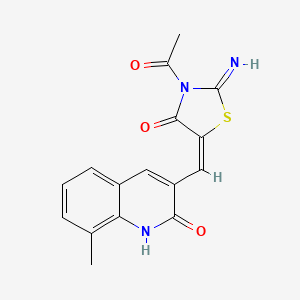



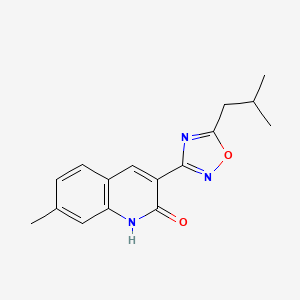
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
